2-amino-6-(4-fluorophenyl)pyrimidin-4(5H)-one
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Overview
Description
2-AMINO-6-(4-FLUOROPHENYL)-4(5H)-PYRIMIDINONE is a heterocyclic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an amino group at the 2-position, a fluorophenyl group at the 6-position, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-(4-FLUOROPHENYL)-4(5H)-PYRIMIDINONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of 2-AMINO-6-(4-FLUOROPHENYL)-4(5H)-PYRIMIDINONE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-(4-FLUOROPHENYL)-4(5H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-AMINO-6-(4-FLUOROPHENYL)-4(5H)-PYRIMIDINONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-AMINO-6-(4-FLUOROPHENYL)-4(5H)-PYRIMIDINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-6-PHENYL-4(5H)-PYRIMIDINONE: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
2-AMINO-6-(4-CHLOROPHENYL)-4(5H)-PYRIMIDINONE: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.
2-AMINO-6-(4-METHOXYPHENYL)-4(5H)-PYRIMIDINONE: Features a methoxy group, which can influence its solubility and reactivity.
Uniqueness
The presence of the fluorophenyl group in 2-AMINO-6-(4-FLUOROPHENYL)-4(5H)-PYRIMIDINONE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C10H8FN3O |
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Molecular Weight |
205.19 g/mol |
IUPAC Name |
2-amino-6-(4-fluorophenyl)-5H-pyrimidin-4-one |
InChI |
InChI=1S/C10H8FN3O/c11-7-3-1-6(2-4-7)8-5-9(15)14-10(12)13-8/h1-4H,5H2,(H2,12,14,15) |
InChI Key |
HUUJSUYILOWFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC(=NC1=O)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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